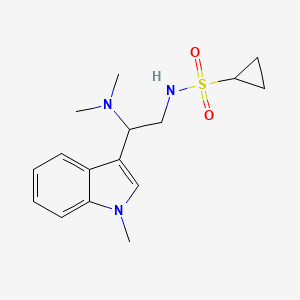

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)cyclopropanesulfonamide

Description

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2S/c1-18(2)16(10-17-22(20,21)12-8-9-12)14-11-19(3)15-7-5-4-6-13(14)15/h4-7,11-12,16-17H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTJIRZVZUZANZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3CC3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)cyclopropanesulfonamide typically involves multi-step organic reactions. One possible route could start with the preparation of the indole derivative, followed by the introduction of the dimethylamino group and the cyclopropanesulfonamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized for each step to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for large-scale reactions, ensuring safety and environmental compliance, and implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions could target the sulfonamide group, potentially leading to the formation of amines.

Substitution: The indole moiety can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent choice, and reaction time.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the indole ring.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)cyclopropanesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical transformations, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, this compound could be investigated for its potential pharmacological properties. The indole moiety is a common structural feature in many bioactive compounds, suggesting that this compound might exhibit interesting biological activities.

Industry

In industry, N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)cyclopropanesulfonamide could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)cyclopropanesulfonamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

- However, Osimertinib incorporates a pyrimidin-2-ylamino group and a propenamide linker, which are critical for its EGFR kinase inhibition . The absence of these features in the target compound suggests divergent biological targets.

- N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide (Manolov et al., 2021): This compound replaces the cyclopropanesulfonamide with a fluorobiphenyl propanamide group. The biphenyl moiety increases aromatic surface area, likely enhancing π-π stacking interactions but reducing solubility compared to the cyclopropane sulfonamide .

Sulfonamide Derivatives

- N-(2-(2-(3-acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide (): This analogue substitutes the cyclopropane with a toluenesulfonamide group.

- 2-(Butylamino)-N-(2-cyclooctylethyl)-3-(1H-indol-3-yl)propanamide (): This compound lacks the sulfonamide group entirely, instead utilizing a propanamide linker. The absence of sulfonamide may reduce hydrogen-bonding capacity and metabolic stability .

Physicochemical and Pharmacokinetic Properties

Stability and Degradation Pathways

The target compound’s cyclopropane sulfonamide group is expected to confer resistance to hydrolytic degradation, unlike Osimertinib, which undergoes base hydrolysis to form methoxypropanamide impurities . In contrast, fluorobiphenyl propanamide analogues () may degrade via oxidative pathways due to their aromatic fluorine substituents .

Pharmacological Implications

- However, the absence of Osimertinib’s pyrimidin-2-ylamino group likely precludes EGFR inhibition .

- Advantages Over Analogues: The cyclopropane sulfonamide may offer superior blood-brain barrier penetration compared to bulkier derivatives (e.g., ’s cycloheptylpropyl group) .

Biological Activity

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)cyclopropanesulfonamide is a compound with significant biological activity, particularly in the realm of cancer research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a cyclopropanesulfonamide moiety attached to a dimethylaminoethyl group and an indole derivative. Its chemical formula is with a molecular weight of 499.61 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C28H33N7O2 |

| Molecular Weight | 499.61 g/mol |

| CAS Number | 1421373-65-0 |

| Boiling Point | Not available |

| Purity | Variable |

Anticancer Activity

Recent studies have shown that N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)cyclopropanesulfonamide exhibits potent anticancer effects. In vitro assays demonstrated significant antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colorectal cancer).

Case Study: In Vitro Evaluation

A study conducted by researchers evaluated the compound's efficacy against the aforementioned cell lines. The results indicated:

- HeLa Cells : IC50 = 0.52 μM

- MCF-7 Cells : IC50 = 0.34 μM

- HT-29 Cells : IC50 = 0.86 μM

These findings suggest that the compound effectively inhibits cell proliferation in a dose-dependent manner.

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis and cell cycle arrest. Specifically, it has been observed to:

- Induce apoptosis in cancer cells.

- Arrest cells in the G2/M phase of the cell cycle.

- Inhibit tubulin polymerization, similar to the action of colchicine, which is crucial for mitotic spindle formation.

Table 2: Mechanistic Insights

| Mechanism | Description |

|---|---|

| Apoptosis Induction | Triggers programmed cell death in cancer cells |

| Cell Cycle Arrest | Blocks progression at G2/M phase |

| Tubulin Polymerization Inhibition | Disrupts microtubule formation |

Safety Profile

Preliminary toxicity studies indicate that the compound has a manageable safety profile; however, further investigation is necessary to establish comprehensive toxicological data.

Q & A

What are the recommended synthetic strategies for N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)cyclopropanesulfonamide, considering multi-step reactions and optimal yields?

Answer:

The synthesis involves:

Indole Core Functionalization : Reacting 1-methylindole derivatives with propargyl halides under basic conditions (e.g., NaOH/DMF at 60°C) to introduce alkyne intermediates .

Cyclopropane Installation : Using cyclopropanamine or cyclopropane-containing reagents in coupling reactions (e.g., p-toluenesulfonic acid in CH₂Cl₂ under reflux) to form the cyclopropane-ethylamine backbone .

Sulfonamide Formation : Reacting with cyclopropanesulfonyl chloride in the presence of triethylamine or DIPEA at 0°C to room temperature to achieve sulfonamide coupling (17–77% yields) .

Purification : Employing column chromatography or recrystallization to isolate the product, with yields optimized by controlling stoichiometry and reaction time .

How can researchers optimize reaction conditions to minimize impurities such as dimerization byproducts?

Answer:

- Temperature Control : Maintain low temperatures (0–5°C) during sulfonamide coupling to suppress side reactions .

- Stoichiometric Precision : Use a 1.2:1 molar ratio of sulfonyl chloride to amine intermediate to avoid excess reagent leading to dimerization .

- Byproduct Monitoring : Employ HPLC-MS or LC-HRMS to detect dimeric impurities (e.g., N-linked dimers) and adjust reaction kinetics accordingly .

What analytical techniques are most effective for confirming structural integrity and purity?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to verify cyclopropane ring integration (δ 0.5–1.5 ppm) and sulfonamide NH protons (δ 6.5–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 387.18 [M+H]⁺) and rule out isotopic impurities .

- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>98%) and resolve stereoisomers .

How does the compound’s structural configuration influence its binding affinity to tyrosine kinase targets like EGFR?

Answer:

- Cyclopropane Rigidity : The cyclopropane group enforces a specific conformation, enhancing hydrophobic interactions with EGFR’s ATP-binding pocket (e.g., L858R/T790M mutants) .

- Indole π-Stacking : The 1-methylindole moiety engages in π-π stacking with Phe723 in EGFR, critical for inhibitory potency .

- Sulfonamide H-Bonding : The sulfonamide NH forms hydrogen bonds with Met793, stabilizing the binding pose .

What in vitro models are appropriate for assessing kinase inhibition efficacy?

Answer:

- Cell-Free Kinase Assays : Use recombinant EGFR mutants (e.g., L858R/T790M) with ADP-Glo™ kits to measure IC₅₀ values .

- Dose-Response Design : Test concentrations from 1 nM to 10 µM in triplicate, using gefitinib or osimertinib as positive controls .

- Selectivity Profiling : Screen against a panel of 100+ kinases (e.g., Src, Abl) to confirm EGFR specificity .

What challenges arise in establishing structure-activity relationships (SAR) for this compound?

Answer:

- Cyclopropane Substitution : Minor changes (e.g., methyl vs. ethyl groups) drastically alter solubility and metabolic stability .

- Indole Modifications : Replacing 1-methylindole with bulkier substituents (e.g., 1-ethyl) reduces EGFR affinity due to steric clashes .

- Sulfonamide Alternatives : Carboxamide or phosphonate groups decrease potency by disrupting H-bonding with Met793 .

How can computational methods predict interactions with mutant EGFR variants?

Answer:

- Molecular Docking : Use crystal structures (PDB: 7K1H, 6JX0) to model binding poses in Schrödinger or AutoDock .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the sulfonamide-EGFR complex under physiological conditions .

- Free Energy Calculations : Apply MM-PBSA to quantify binding energy contributions of key residues (e.g., ΔG for Met793 = −2.8 kcal/mol) .

What strategies are recommended for scaling up synthesis from milligram to gram scale?

Answer:

- Solvent Optimization : Replace DMF with NMP for safer high-temperature reactions .

- Catalyst Screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig couplings to improve yield (>70%) .

- Continuous Flow Systems : Use microreactors for exothermic steps (e.g., sulfonylation) to enhance reproducibility .

How do researchers differentiate stereoisomers or regioisomers formed during synthesis?

Answer:

- Chiral HPLC : Utilize Chiralpak IG-3 columns with hexane/isopropanol to resolve enantiomers (Rf = 1.2 vs. 1.5) .

- NOESY NMR : Identify spatial proximity of cyclopropane protons to indole groups to confirm regiochemistry .

- X-ray Crystallography : Resolve ambiguous cases by co-crystallizing with EGFR fragments .

What parameters are critical for designing in vivo pharmacokinetic studies?

Answer:

- LogP Optimization : Target logP 2.5–3.5 for balanced solubility and membrane permeability (calculate via ChemAxon) .

- Metabolite Identification : Use LC-MS/MS to detect N-demethylated or sulfonamide-cleaved metabolites in plasma .

- Dosing Regimen : Administer 10 mg/kg orally in murine models, collecting plasma at 0.5, 2, 6, and 24 h post-dose .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.